Regiochemical LogP Differentiation
The target compound, 4‑chloro‑3‑isobutoxythiophene‑2‑carboxylic acid, exhibits a computed XLogP3 of 3.4 [1] or a vendor‑reported LogP of 3.13 . Its regioisomer 5‑chloro‑4‑isobutoxythiophene‑2‑carboxylic acid (CAS 1707568‑63‑5) displays a markedly higher iLOGP of 4.14 [2]. The ~0.7–1.0 log unit difference reflects the altered electronic effect when the chlorine atom shifts from the 4‑position (para to the carboxy group) to the 5‑position (adjacent to the sulfur atom). In drug‑ and agrochemical‑design workflows, a logP shift of this magnitude frequently translates into distinct membrane permeability, solubility, and metabolic‑stability profiles [3].
| Evidence Dimension | Computed octanol/water partition coefficient (LogP) |
|---|---|
| Target Compound Data | XLogP3 = 3.4 (PubChem); LogP = 3.13 (Leyan vendor page) |
| Comparator Or Baseline | 5‑Chloro‑4‑isobutoxythiophene‑2‑carboxylic acid: iLOGP = 4.14 (PMC/NCBI Table) |
| Quantified Difference | ΔLogP ≈ +0.7 to +1.0 (target less lipophilic) |
| Conditions | Computed LogP by XLogP3 (PubChem) and iLOGP (SwissADME/PMC); vendor LogP source Leyan |
Why This Matters
For any project requiring a consistent lipophilicity window, the two regioisomers are not interchangeable; selecting the 4‑chloro variant provides a measurable reduction in logP that may improve aqueous solubility and reduce non‑specific protein binding.
- [1] PubChem CID 97618178. XLogP3 = 3.4. View Source
- [2] PMC/NCBI Table 2. 5‑Chloro‑4‑isobutoxythiophene‑2‑carboxylic acid, iLOGP = 4.14. View Source
- [3] Lipinski, C.A. et al. (2001) Adv. Drug Deliv. Rev. 46: 3–26. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. View Source
